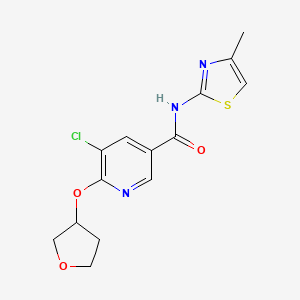
5-chloro-N-(4-methylthiazol-2-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-N-(4-methylthiazol-2-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide is a chemical compound used in scientific research. It is a synthetic compound that has been shown to have potential therapeutic applications.
科学的研究の応用
Therapeutic Potential and Mechanisms
Nicotinamide in Disease Prevention and Therapy
Nicotinamide has been investigated for its potential in preventing and treating various conditions. It is part of the NAD+ metabolism, crucial for cellular energy production and repair processes. Studies highlight its role in potentially preventing type I diabetes, neurodegenerative diseases, and improving skin health by enhancing DNA repair mechanisms (Knip et al., 2000; Rennie et al., 2015).
Nicotinamide and Metabolic Syndrome
Research into compounds like chlorogenic acid, related by their biological activity profiles to nicotinamide, shows potential against metabolic syndrome. These compounds exhibit antioxidant, anti-inflammatory, antidiabetic, and antihypertensive activities, highlighting the broad therapeutic applications of nicotinamide-related compounds (Santana-Gálvez et al., 2017).
Nicotinamide as a Radiosensitizer
Nicotinamide has been studied for its ability to enhance the effectiveness of radiation therapy in cancer treatments. It helps overcome hypoxia in tumors, a condition that makes cancer cells resistant to radiation. By improving oxygenation, nicotinamide can make these cells more susceptible to radiation (Horsman, 1995).
Safety and Efficacy
High-Dose Safety Concerns
While nicotinamide is generally safe and well-tolerated, concerns exist regarding the safety of high doses. Studies have explored the toxic potential of high-dose nicotinamide, including its effects on liver function, insulin sensitivity, and cellular metabolism. These studies aim to define safe upper limits and identify potential adverse effects, ensuring the compound's safety in clinical applications (Knip et al., 2000; Hwang & Song, 2020).
Pharmacokinetics and Bioavailability
Understanding the pharmacokinetics and bioavailability of nicotinamide and its derivatives is crucial for optimizing their therapeutic potential. Studies focus on how these compounds are absorbed, metabolized, and excreted by the body. This knowledge helps in designing dosage regimens that maximize efficacy while minimizing the risk of adverse effects.
Clinical Trials and Studies
Clinical trials and studies are essential for validating the therapeutic applications of nicotinamide and related compounds. These studies assess not only the efficacy of the compounds in treating or preventing various diseases but also their safety profiles in human subjects. The outcomes of these trials contribute to the evidence base supporting the use of nicotinamide in clinical practice.
特性
IUPAC Name |
5-chloro-N-(4-methyl-1,3-thiazol-2-yl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O3S/c1-8-7-22-14(17-8)18-12(19)9-4-11(15)13(16-5-9)21-10-2-3-20-6-10/h4-5,7,10H,2-3,6H2,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LURQQEONBVRNNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2=CC(=C(N=C2)OC3CCOC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

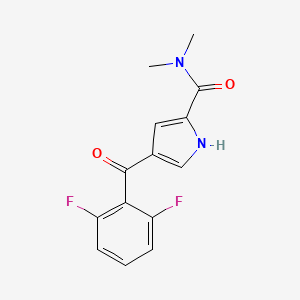
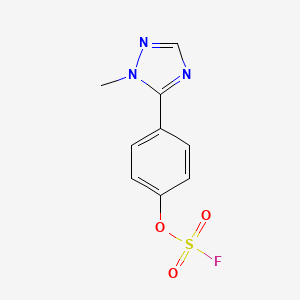
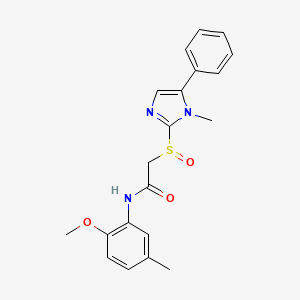
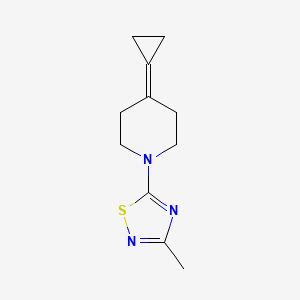


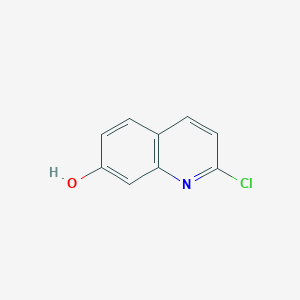
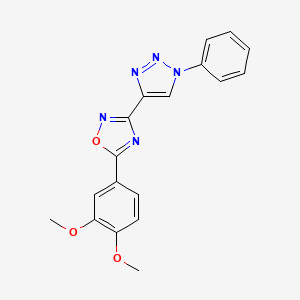
![N-(Cyclohex-3-en-1-ylmethyl)-N-[(1-hydroxycyclobutyl)methyl]prop-2-enamide](/img/structure/B2678901.png)
![5-bromo-2-chloro-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B2678902.png)
![N-([2,3'-bipyridin]-3-ylmethyl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2678904.png)
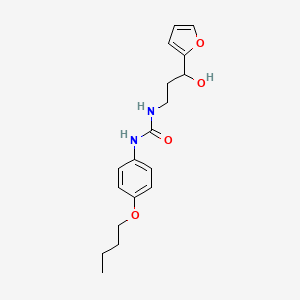
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)acrylamide hydrochloride](/img/structure/B2678908.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenylacetamide hydrochloride](/img/structure/B2678909.png)